molecular formula C11H14FNO B13334040 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13334040
M. Wt: 195.23 g/mol
InChI Key: SIPYUPCVJPNJSQ-UHFFFAOYSA-N
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Description

7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 4th position, and two methyl groups at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline derivatives.

    Formation of Indole Ring: The indole ring is formed through a series of cyclization reactions. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

    Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and diazonium salts for azo coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may influence its binding affinity and selectivity.

    3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both the fluorine and methoxy groups, making it less specialized for certain applications.

Uniqueness

The presence of both fluorine and methoxy groups in 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole makes it unique. These substituents can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

7-fluoro-4-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3

InChI Key

SIPYUPCVJPNJSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)OC)F)C

Origin of Product

United States

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